![molecular formula C26H22ClN3O3 B2572770 1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932334-12-8](/img/structure/B2572770.png)
1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrazoloquinoline derivative with various substituents. Pyrazoloquinolines are a class of organic compounds that contain a pyrazole ring fused to a quinoline ring. They are known for their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazoloquinoline core, followed by various substitution reactions to introduce the different groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and various substituents. The presence of the methoxy and chloro groups would likely have a significant impact on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively stable and possibly quite hydrophobic .科学的研究の応用
Heterocyclic Compound Synthesis
Pyrazolo[3,4-c]quinoline derivatives serve as crucial intermediates in the synthesis of heterocyclic compounds. For example, the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines involved photocyclization of 3-chloro-N-phenylbenzo[b]thiophene-2-carboxamides to yield high-purity compounds through a series of well-defined chemical reactions (Stuart et al., 1987). This process highlights the role of pyrazoloquinoline derivatives in the construction of complex heterocyclic frameworks.
Supramolecular Aggregation
Research on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines revealed that substitutions on these molecules influence their aggregation into cyclic dimers or more complex sheet structures through hydrogen bonding and π-π interactions (Portilla et al., 2005). This illustrates the potential of pyrazolo[3,4-c]quinoline derivatives in the design of novel materials with specific structural and functional properties.
Antimicrobial and Anticancer Activity
Some derivatives have been explored for their antimicrobial and anticancer activities. For instance, novel quinoline derivatives bearing different heterocyclic moieties were synthesized and evaluated for their antimicrobial properties, showing moderate activities against a range of organisms. This suggests the potential of such compounds in the development of new antimicrobial agents (El-Gamal et al., 2016).
Luminescent Properties
The synthesis of quinolone-substituted pyrazoles, isoxazoles, and pyridines as potential blue luminophors demonstrated the photophysical properties of these compounds. High absorption and quantum yield were observed, particularly for derivatives with specific substituents, indicating their utility in the development of new luminescent materials (Toche et al., 2010).
Green Chemistry
The development of environmentally friendly synthesis methods for heterocyclic compounds, including pyrazolo[3,4-b]quinolines, underscores the importance of green chemistry principles in research. A notable example is the L-proline-catalysed synthesis of complex heterocyclic ortho-quinones under water, showcasing an efficient, eco-friendly approach (Rajesh et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3/c1-15-5-8-17(11-21(15)27)30-26-19-12-23(32-3)24(33-4)13-22(19)28-14-20(26)25(29-30)16-6-9-18(31-2)10-7-16/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETXMZUMDPXODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2572687.png)
![N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2572690.png)
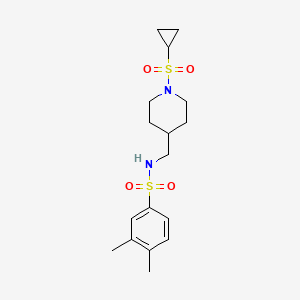

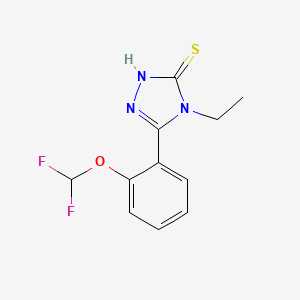
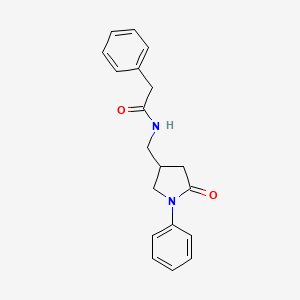
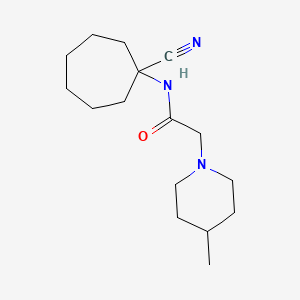
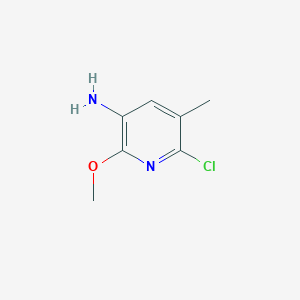


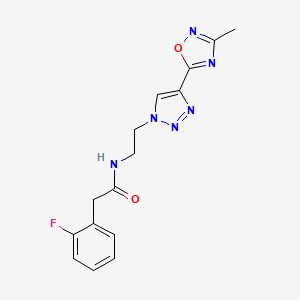
![methyl 5-((5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2572704.png)
![4-[4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2572706.png)
![9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2572707.png)
